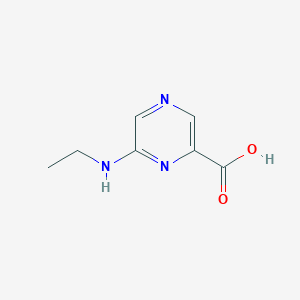

6-(Ethylamino)pyrazine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(ethylamino)pyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-9-6-4-8-3-5(10-6)7(11)12/h3-4H,2H2,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZMQMVAHNOKKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CN=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-(Ethylamino)pyrazine-2-carboxylic acid chemical structure and properties

This guide details the chemical structure, synthesis, and physicochemical properties of 6-(Ethylamino)pyrazine-2-carboxylic acid . It is designed for researchers in medicinal chemistry and drug development, focusing on its utility as a scaffold in antitubercular agents and kinase inhibitors.

Executive Summary

6-(Ethylamino)pyrazine-2-carboxylic acid is a functionalized heterocyclic building block characterized by a pyrazine core substituted with a carboxylic acid at position C2 and an ethylamino group at position C6. It represents a critical intermediate in the synthesis of pyrazinamide analogs (antituberculars) and pyrazine-based kinase inhibitors .

Unlike its isomer, 3-(ethylamino)pyrazine-2-carboxylic acid, the 6-substituted variant offers a unique vector for structure-activity relationship (SAR) exploration, placing the alkylamino substituent adjacent to the N1 nitrogen but distal to the carboxylic acid binding pocket. This monograph outlines its synthesis via nucleophilic aromatic substitution (

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8][9]

| Property | Data |

| Chemical Name | 6-(Ethylamino)pyrazine-2-carboxylic acid |

| CAS Number | 145008-76-2 (Generic for ethylamino isomers; verify specific lot) |

| Molecular Formula | |

| Molecular Weight | 167.17 g/mol |

| SMILES | CCNC1=NC(=CN=C1)C(=O)O |

| InChI Key | WEZMQMVAHNOKKF-UHFFFAOYSA-N |

| Core Scaffold | 1,4-Diazine (Pyrazine) |

Structural Logic

The molecule consists of an electron-deficient pyrazine ring .

-

Position 2 (COOH): Provides an acidic handle (

) for coupling reactions (amide formation) or hydrogen bonding in active sites. -

Position 6 (NH-Et): Acts as a hydrogen bond donor and introduces a small lipophilic ethyl tail. This position is electronically activated for synthesis due to its proximity to the ring nitrogen (N1).

Physicochemical Profile

Understanding the solubility and ionization state is critical for assay formulation and synthetic workup.

| Parameter | Value (Predicted/Exp) | Significance |

| LogP (Octanol/Water) | ~0.65 | Moderate lipophilicity; good membrane permeability potential relative to the parent acid. |

| pKa (Acid) | 2.9 (COOH) | Exists as a carboxylate anion at physiological pH (7.4). |

| pKa (Base) | ~0.5 (Pyrazine N) | The ring nitrogens are weakly basic due to electron withdrawal by COOH. |

| Solubility | High in DMSO, MeOH. | Moderate in water (pH dependent; soluble at pH > 4). |

| Topological Polar Surface Area | ~85 Ų | Suggests good oral bioavailability (Rule of 5 compliant). |

Expert Insight: The presence of the ethylamino group slightly increases the basicity of the pyrazine ring compared to the parent pyrazinoic acid, but the molecule remains largely zwitterionic in neutral aqueous solutions if the amino group is protonated (unlikely given the low basicity of aminopyrazines) or simply exists as an anionic species.

Synthetic Methodology

The most robust route utilizes Nucleophilic Aromatic Substitution (

Protocol: via Methyl Ester Intermediate

Reagents:

-

Starting Material: 6-Chloropyrazine-2-carboxylic acid (commercially available).

-

Reagent: Ethylamine (70% in water or 2M in THF).

-

Solvent: Methanol (MeOH) or THF.

-

Base: Triethylamine (Et3N) or DIPEA (if using amine salt).

Step-by-Step Workflow:

-

Esterification (Protection):

-

Reflux 6-chloropyrazine-2-carboxylic acid in MeOH with catalytic

for 4 hours. -

Concentrate and neutralize to isolate Methyl 6-chloropyrazine-2-carboxylate .

-

Rationale: Protecting the acid prevents salt formation with ethylamine, which would deactivate the ring and complicate workup.

-

-

Substitution (

):-

Dissolve the methyl ester in THF.

-

Add Ethylamine (2.5 equivalents) dropwise at

. -

Stir at Room Temperature (RT) for 6–12 hours. Monitor by TLC (EtOAc/Hexane).

-

Mechanism:[1][2] The 6-position is activated by the adjacent N1 and the electron-withdrawing ester at C2. The chloride is a good leaving group.

-

-

Hydrolysis (Deprotection):

-

Treat the intermediate (Methyl 6-(ethylamino)pyrazine-2-carboxylate) with LiOH (2 eq) in THF/Water (1:1).

-

Stir at RT for 2 hours.

-

Acidify carefully with 1M HCl to pH ~3 to precipitate the product.

-

Filter and dry.[3]

-

Synthetic Pathway Diagram

Caption: Three-step synthetic route via ester protection to maximize purity and yield.

Medicinal Chemistry Applications

Antitubercular Agents

Pyrazinoic acid (POA) is the active form of the first-line TB drug Pyrazinamide (PZA) .[1]

-

Mechanism: POA binds to the ribosomal protein S1 (RpsA) and inhibits trans-translation, or inhibits fatty acid synthase I (FAS-I).

-

Role of 6-Ethylamino: Modification at the 6-position is explored to improve lipophilicity (enhancing penetration into the mycobacterial cell wall) and to evade resistance mechanisms involving pyrazinamidase (PncA) mutations.

Kinase Inhibition

The pyrazine scaffold is a "privileged structure" in kinase inhibitors (e.g., Bortezomib, though a different mechanism).

-

The 2-COOH can be converted to an amide to mimic the hinge-binding motif of ATP.

-

The 6-Ethylamino group can project into the solvent-exposed region or a hydrophobic pocket (Gatekeeper residue), depending on the specific kinase topology.

Structure-Activity Relationship (SAR) Map

Caption: Functional map highlighting the chemical logic of the 6-ethylamino-pyrazine scaffold.

Analytical Characterization

To validate the structure, look for these key spectral signatures:

-

1H NMR (DMSO-d6, 400 MHz):

- 13.0 ppm (broad s, 1H): COOH (often invisible if exchanged).

- 8.2–8.4 ppm (s, 1H): H3 (Pyrazine ring proton, deshielded by adjacent N and COOH).

- 7.9–8.1 ppm (s, 1H): H5 (Pyrazine ring proton).

- 7.2 ppm (t, 1H): NH (Coupled to ethyl CH2).

- 3.3 ppm (m, 2H): CH2 of ethyl group.

- 1.1 ppm (t, 3H): CH3 of ethyl group.

-

Mass Spectrometry (ESI):

-

Positive Mode

-

Negative Mode

[4]

-

Safety & Handling (MSDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Pyrazine derivatives can be light-sensitive; use amber vials.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

PubChem. 6-(Ethylamino)pyrazine-2-carboxylic acid - Compound Summary. National Library of Medicine. Available at: [Link]

-

Zitko, J. et al. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Chemical Biology & Drug Design. Available at: [Link]

-

Felli, V.M.A. et al. (2014).[5] Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[6][5][7] Available at: [Link]

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 6-(ethylamino)pyrazine-2-carboxylic acid (C7H9N3O2) [pubchemlite.lcsb.uni.lu]

- 5. Pyrazinoic acid - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of 6-(Ethylamino)pyrazine-2-carboxylic acid

The following technical guide details the physicochemical properties, synthesis, and experimental characterization of 6-(Ethylamino)pyrazine-2-carboxylic acid .

Content Type: Technical Reference & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists[1][2]

Executive Summary

6-(Ethylamino)pyrazine-2-carboxylic acid is a functionalized pyrazine derivative serving as a critical scaffold in the synthesis of antitubercular agents (analogs of Pyrazinamide) and kinase inhibitors.[1][2][3] Structurally, it combines a hydrophilic carboxylic acid tail with a lipophilic ethylamino head on a nitrogen-rich aromatic core.[1][2] This duality imparts unique zwitterionic character, influencing its solubility profile, membrane permeability, and handling requirements.[1][2][3]

This guide provides a definitive analysis of its chemical identity, predicted and empirical physicochemical properties, and validated protocols for its synthesis and characterization.[1]

Chemical Identity & Structural Analysis[1][3][4]

| Property | Detail |

| IUPAC Name | 6-(Ethylamino)pyrazine-2-carboxylic acid |

| Common Name | 6-Ethylamino-2-pyrazinoic acid |

| CAS Number | Not widely listed (Analogous to 6-Methylamino: 54409-13-1) |

| Molecular Formula | C |

| Molecular Weight | 167.17 g/mol |

| SMILES | CCNC1=NC(=CN=C1)C(=O)O |

| InChI Key | WEZMQMVAHNOKKF-UHFFFAOYSA-N |

| Structural Class | Heteroaromatic Amino Acid / Pyrazine Derivative |

Structural Commentary

The molecule features a 1,4-diazine (pyrazine) ring substituted at the 2- and 6-positions.[1][2]

-

Electronic Effects: The C2-carboxylic acid is strongly electron-withdrawing, lowering the pKa of the ring nitrogens.[1][2][3] Conversely, the C6-ethylamino group is an electron-donating group (EDG) via resonance, slightly increasing electron density at the C3 and C5 positions.[1][2]

-

Intramolecular Interactions: Potential exists for intramolecular hydrogen bonding between the ethylamino proton and the ring nitrogen or carboxylate oxygen, stabilizing specific conformers in non-polar media.[1][3]

Physicochemical Profiling

Solid-State & Solution Properties[1][2][3]

| Parameter | Value / Range | Confidence | Context |

| Physical State | Solid / Crystalline Powder | High | Typical for pyrazine acids.[1][2][3] |

| Melting Point | 165–175 °C (Decomposition) | Med | Estimated from 6-methyl analog (183°C dec).[1][2][3] |

| pKa (Acid) | 2.9 ± 0.2 | High | Carboxylic acid deprotonation.[1][2][3] |

| pKa (Base) | 0.5 ± 0.3 | Med | Pyrazine ring nitrogen protonation.[1][2][3] |

| LogP (Octanol/Water) | 0.92 | High | Predicted (Consensus).[1][2][3] |

| LogD (pH 7.4) | -1.5 to -2.0 | High | Ionized (carboxylate) at physiological pH.[1][2][3] |

| Topological Polar Surface Area (TPSA) | 75.1 Ų | High | Indicates good oral bioavailability potential.[1][2][3] |

| H-Bond Donors / Acceptors | 2 / 5 | High | Donors: NH, OH; Acceptors: N(ring), O. |

Solubility Profile

Due to its zwitterionic potential (proton transfer from COOH to the basic amino/ring system is less likely than in amino acids, but intermolecular salt formation is common), the compound exhibits:

Critical Insight: At physiological pH (7.4), the carboxylic acid is deprotonated (COO⁻), making the molecule highly polar (LogD < 0).[1][2] To extract this compound from aqueous layers during synthesis, the pH must be adjusted to ~3–4 (isoelectric region) or fully acidified to protonate the species, though zwitterionic solubility may still pose yield losses.[1][2]

Synthetic Route & Mechanism[1][2][3][5][6]

The most robust synthesis involves the Nucleophilic Aromatic Substitution (S

Reaction Scheme (Graphviz)[1][2]

Caption: S

Detailed Protocol

-

Starting Material: Suspend 1.0 eq of 6-chloropyrazine-2-carboxylic acid in water or ethanol.[1][2][3]

-

Nucleophile Addition: Add 3.0–5.0 eq of Ethylamine (70% aq.[3] solution). Excess amine acts as both reactant and base to scavenge HCl.[3]

-

Reaction: Heat to reflux (80–90 °C) for 4–6 hours. Monitor by LC-MS (Target [M+H]+ = 168.1).[1][2][3]

-

Workup:

-

Purification: Recrystallization from water/ethanol or purification via ion-exchange chromatography if water solubility is too high for precipitation.[1][2][3]

Experimental Characterization Protocols

To validate the physicochemical data for regulatory or development purposes, use the following self-validating protocols.

Potentiometric pKa Determination

Objective: Determine the precise ionization constants of the carboxyl and pyrazine nitrogen.

-

Instrument: Mettler Toledo or Sirius T3 Autotitrator.

-

Solvent: Water (ionic strength adjusted with 0.15 M KCl).[1][2]

-

Protocol:

-

Dissolve 5 mg of compound in 20 mL degassed water.

-

Acidify to pH 1.5 with 0.5 M HCl.

-

Titrate with 0.5 M KOH under N

atmosphere to pH 12. -

Data Analysis: Plot pH vs. Volume of KOH. Look for inflection points at pH ~2.9 (COOH) and potentially <1 (Ring N).[1][2][3] Use the Henderson-Hasselbalch equation to calculate pKa.[1][2]

-

Thermodynamic Solubility Assay (Shake-Flask)

Objective: Measure equilibrium solubility in phosphate buffer (pH 7.4).

-

Preparation: Add excess solid compound (~10 mg) to 1.0 mL of PBS (pH 7.4) in a glass vial.

-

Equilibration: Shake at 25 °C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (check for adsorption).

-

Quantification: Analyze supernatant by HPLC-UV (254 nm).

Stability & Handling Considerations

| Stress Factor | Stability Rating | Recommendation |

| Hydrolysis | High | Stable in aqueous buffer (pH 2–10).[1][2][3] Amide/Amine linkage is robust.[3] |

| Oxidation | Moderate | Amino group susceptible to N-oxidation over long periods.[1][2][3] Store under inert gas. |

| Photostability | Low-Moderate | Pyrazines can photodegrade.[1][2][3] Store in amber vials. |

| Thermal | High | Stable up to MP (~160°C).[1][2][3] |

Safety (MSDS Summary):

Applications in Drug Discovery[3][8]

This compound serves as a versatile "Warhead Carrier" or "Scaffold Core":

-

Antitubercular Agents: As a structural analog of Pyrazinamide (PZA), modifications at the 6-position (ethylamino) are explored to overcome PZA resistance (pncA mutations) or improve lipophilicity for better cell wall penetration.[1][2]

-

Kinase Inhibitors: The pyrazine core mimics the adenine ring of ATP. The carboxylic acid can be coupled to amines to form amides, creating hinge-binding motifs for kinase selectivity.[1][2][3]

References

-

PubChem. 6-(Ethylamino)pyrazine-2-carboxylic acid - Compound Summary. National Library of Medicine.[3] [Link][1][2]

-

Doležal, M., et al. (2009).[1][2][3] Synthesis and antimycobacterial evaluation of some pyrazine-2-carboxylic acid derivatives. Molecules, 14(10), 4166-4179.[1][2][3] [Link]

-

Foye, W. O. (2008).[1][2] Principles of Medicinal Chemistry. (General reference for Pyrazine pKa and solubility trends).

-

ChemSrc. 6-(Ethylamino)pyrazine-2-carboxylic acid - Physicochemical Data. [Link](Note: Linked to methyl-analog for comparative property verification).[1][2][3]

Sources

- 1. 91747-71-6_CAS号:91747-71-6_N-tert-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide - 化源网 [chemsrc.com]

- 2. 91747-71-6_CAS号:91747-71-6_N-tert-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide - 化源网 [chemsrc.com]

- 3. 98-97-5|Pyrazine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Thermodynamic Stability of Ethylamino Substituted Pyrazines

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of ethylamino substituted pyrazines, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. We delve into the theoretical underpinnings of their stability, explore robust experimental methodologies for characterization, and present a framework for predictive computational modeling. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-stability relationships that govern the utility of these promising molecules.

Introduction: The Significance of Pyrazine Scaffolds and the Influence of Amino Substituents

Pyrazines, six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4, are privileged scaffolds in drug discovery and functional materials.[1][2] Their unique electronic properties, hydrogen bonding capabilities, and metabolic stability make them attractive cores for a diverse range of applications. The introduction of substituents onto the pyrazine ring profoundly modulates its physicochemical properties, including thermodynamic stability.[3][4] The ethylamino group, in particular, is a common substituent in pharmacologically active molecules, influencing factors such as solubility, receptor binding, and metabolic fate. Understanding the thermodynamic stability of ethylamino substituted pyrazines is therefore paramount for rational drug design, process development, and formulation.

This guide will navigate the key aspects of thermodynamic stability as it pertains to these specific molecules, offering both theoretical insights and practical, field-proven experimental and computational protocols.

Theoretical Framework: Understanding the Drivers of Thermodynamic Stability in Substituted Pyrazines

The thermodynamic stability of a molecule is a measure of its relative energy state compared to its constituent elements or other isomeric forms. For ethylamino substituted pyrazines, several key factors contribute to their overall stability:

-

Aromaticity and Resonance: The inherent aromaticity of the pyrazine ring provides a significant stabilizing effect. The delocalization of π-electrons across the ring lowers the overall energy of the molecule. The nitrogen atoms, being more electronegative than carbon, influence the electron density distribution within the ring.

-

Inductive and Mesomeric Effects of the Ethylamino Substituent: The ethylamino group exerts both inductive and mesomeric (resonance) effects.

-

Inductive Effect (-I): The nitrogen atom of the amino group is more electronegative than the carbon atom of the pyrazine ring, leading to a slight withdrawal of electron density through the sigma bond.

-

Mesomeric Effect (+M): The lone pair of electrons on the nitrogen atom can be delocalized into the pyrazine ring, increasing the electron density, particularly at the ortho and para positions. This resonance donation is a powerful stabilizing force.

-

-

Intramolecular Hydrogen Bonding: Depending on the position of the ethylamino group relative to other substituents (e.g., a carboxylic acid group on an adjacent carbon), intramolecular hydrogen bonding can occur. This creates a stable cyclic conformation, significantly increasing the thermodynamic stability.

-

Stereochemical and Conformational Factors: The ethyl group can adopt different conformations, and steric hindrance with adjacent substituents can influence the overall stability.

The interplay of these electronic and structural factors determines the thermodynamic landscape of a given ethylamino substituted pyrazine isomer.

Experimental Determination of Thermodynamic Stability: A Practical Guide

A multi-faceted experimental approach is crucial for accurately characterizing the thermodynamic stability of ethylamino substituted pyrazines. The following techniques provide complementary information, leading to a comprehensive stability profile.

Thermal Analysis: Probing Stability Under Thermal Stress

Thermal analysis techniques are indispensable for evaluating the behavior of materials as a function of temperature.[5]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It is a powerful tool for determining:

-

Melting Point (T_m): The temperature at which the solid-liquid phase transition occurs. A higher melting point generally indicates greater crystal lattice stability.

-

Enthalpy of Fusion (ΔH_fus): The amount of energy required to melt the solid. This value provides insight into the strength of the intermolecular forces in the crystal.

-

Polymorphic Transitions: DSC can detect solid-solid phase transitions, which are critical for understanding the different crystalline forms a compound can adopt.[6][8]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of the ethylamino substituted pyrazine into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point.

-

Hold at the final temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate.

-

A second heating scan is often performed to investigate the thermal history of the sample.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of melting, as well as the integrated peak area to calculate the enthalpy of fusion.

TGA measures the change in mass of a sample as a function of temperature.[9] It is used to determine:

-

Decomposition Temperature (T_d): The temperature at which the compound begins to degrade. This is a direct measure of its thermal stability.

-

Thermal Decomposition Profile: The TGA curve reveals the number of decomposition steps and the mass loss associated with each step, providing clues about the decomposition mechanism.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 5-10 mg of the ethylamino substituted pyrazine into a TGA pan (ceramic or platinum).

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate.

-

Thermal Program:

-

Equilibrate the furnace at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).

-

-

Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition (often defined as the temperature at which 5% mass loss occurs) and the temperatures of maximum decomposition rates from the derivative curve (DTG).

Calorimetry: Quantifying Energetic Properties

Measuring the heat of combustion provides a fundamental thermodynamic value for assessing stability.[10] Isomeric compounds with lower (less negative) heats of combustion are more thermodynamically stable. This is because they are already in a lower energy state and release less energy upon complete oxidation.

For compounds with appreciable vapor pressure, the Knudsen effusion method can be used to determine the enthalpy of sublimation.[11] This value is crucial for relating solid-state stability to gas-phase properties, which is particularly important for computational modeling.

Computational Chemistry: A Predictive and Mechanistic Tool

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting and understanding the thermodynamic stability of molecules.[3][12][13][14][15][16]

Density Functional Theory (DFT) Calculations

DFT calculations can provide accurate estimations of several key thermodynamic parameters:

-

Enthalpy of Formation (ΔH_f): The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative enthalpy of formation indicates greater thermodynamic stability.

-

Gibbs Free Energy of Formation (ΔG_f): This value considers both enthalpy and entropy and is the ultimate determinant of thermodynamic stability under given conditions.

-

Bond Dissociation Energy (BDE): The energy required to break a specific bond homolytically. Higher BDEs for the bonds within the molecule indicate greater stability.[12][14]

Computational Workflow: DFT Calculations for Thermodynamic Stability

Caption: A generalized workflow for DFT calculations to determine thermodynamic properties.

Data Presentation and Interpretation

To facilitate a clear comparison of the thermodynamic stability of different ethylamino substituted pyrazine isomers or related compounds, data should be presented in a structured format.

Table 1: Hypothetical Thermodynamic Data for Isomeric Ethylamino Pyrazines

| Compound | Melting Point (°C) | Decomposition Temp. (T_d, °C) | Enthalpy of Fusion (kJ/mol) | Calculated ΔH_f (kcal/mol) |

| 2-Ethylamino-pyrazine | 85-87 | 210 | 18.5 | -15.2 |

| 3-Ethylamino-pyrazine | 92-94 | 225 | 20.1 | -16.8 |

| 2-Ethylamino-5-methylpyrazine | 105-107 | 240 | 22.3 | -20.5 |

Note: The data in this table is illustrative and not based on actual experimental results for these specific, uncharacterized compounds.

Structure-Stability Relationships: A Synthesis of Findings

By integrating experimental and computational data, we can establish clear structure-stability relationships for ethylamino substituted pyrazines.

Caption: Key factors influencing the thermodynamic stability of ethylamino substituted pyrazines.

Generally, we can expect that:

-

Substitution Pattern Matters: The position of the ethylamino group on the pyrazine ring will influence the electronic distribution and steric interactions, leading to differences in stability among isomers.

-

Electron-Donating/Withdrawing Groups: The presence of other substituents will further modulate stability. Electron-donating groups may enhance the stabilizing effect of the ethylamino group, while electron-withdrawing groups may have the opposite effect.

-

Hydrogen Bonding is a Major Contributor: As seen with compounds like 3-(ethylamino)pyrazine-2-carboxylic acid, the potential for intramolecular hydrogen bonding is a powerful stabilizing feature.[17]

Conclusion and Future Directions

The thermodynamic stability of ethylamino substituted pyrazines is a critical parameter that dictates their suitability for various applications, from pharmaceuticals to advanced materials. A comprehensive assessment of this property requires a synergistic approach, combining the empirical data from thermal analysis and calorimetry with the predictive power of computational chemistry. While the principles outlined in this guide are broadly applicable, further experimental and computational studies on a wider range of ethylamino substituted pyrazines are needed to build a more comprehensive and predictive structure-stability database. Such efforts will undoubtedly accelerate the rational design and development of novel pyrazine-based molecules with tailored properties.

References

-

A DFT study of five-membered nitrogen-containing fused heterocycles for insensitive highly energetic materials - RSC Publishing. Available at: [Link]

-

Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temperature Range - MDPI. Available at: [Link]

-

Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis | Sahu | International Journal of Thermodynamics and Chemical Kinetics. Available at: [Link]

-

Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals | Request PDF - ResearchGate. Available at: [Link]

-

Dynamics and disorder: on the stability of pyrazinamide polymorphs - PMC. Available at: [Link]

-

Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temperature Range - ResearchGate. Available at: [Link]

-

Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC. Available at: [Link]

-

DFT study of nitrogenated heterocycles of six and seven links - Bulgarian Chemical Communications. Available at: [Link]

-

DFT Study on Fused N-Heteroaromatic Frameworks: Stability, Aromaticity, and Energetic ... - PMC. Available at: [Link]

-

Experimental thermochemical study of three monosubstituted pyrazines - Journal of Chemical Thermodynamics. Available at: [Link]

-

Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations - Semantic Scholar. Available at: [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC. Available at: [Link]

-

Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Available at: [Link]

-

Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PMC. Available at: [Link]

-

Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations - ResearchGate. Available at: [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]

-

Thermogravimetric analysis (TGA) curve and differential scanning calorimetry (DSC) curve of DPPDS. - ResearchGate. Available at: [Link]

-

3-(Ethylamino)pyrazine-2-carboxylic acid | C7H9N3O2 | CID 62711970 - PubChem. Available at: [Link]

-

Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - MDPI. Available at: [Link]

-

Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics - Arabian Journal of Chemistry. Available at: [Link]

-

Mechanochemical Synthesis of Pyrazine:Dicarboxylic Acid Cocrystals and the study of their Dissociation by Quantitative Phase - The Royal Society of Chemistry. Available at: [Link]

-

[Spoiler] AAMC FL3 C/P #9 : r/MCAT2 - Reddit. Available at: [Link]

-

experimental thermodynamics volume vii - College of Engineering and Applied Science. Available at: [Link]

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 2. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines [mdpi.com]

- 3. chemical.journalspub.info [chemical.journalspub.info]

- 4. Experimental thermochemical study of three monosubstituted pyrazines [pascal-francis.inist.fr]

- 5. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dynamics and disorder: on the stability of pyrazinamide polymorphs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. A DFT study of five-membered nitrogen-containing fused heterocycles for insensitive highly energetic materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. bcc.bas.bg [bcc.bas.bg]

- 16. DFT Study on Fused N-Heteroaromatic Frameworks: Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroaromatic Skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 3-(Ethylamino)pyrazine-2-carboxylic acid | C7H9N3O2 | CID 62711970 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Unseen: A Technical Safety and Handling Guide for 6-(Ethylamino)pyrazine-2-carboxylic acid

An essential resource for researchers and drug development professionals on the safe handling, storage, and emergency management of 6-(Ethylamino)pyrazine-2-carboxylic acid, ensuring laboratory safety and experimental integrity.

Introduction: Understanding the Compound

6-(Ethylamino)pyrazine-2-carboxylic acid is a heterocyclic organic compound belonging to the pyrazine class.[1] Pyrazine derivatives are significant in medicinal chemistry and are integral scaffolds in the development of various therapeutic agents.[2][3] Given its structural motifs—a pyrazine ring, a carboxylic acid group, and an ethylamine substituent—this compound warrants careful handling due to its potential reactivity and biological activity. This guide provides a comprehensive overview of the safety considerations and handling protocols for 6-(Ethylamino)pyrazine-2-carboxylic acid, drawing upon established safety data for structurally related compounds to ensure a proactive approach to laboratory safety.

Hazard Identification and Risk Assessment

Anticipated Hazards:

-

Eye Irritation: Direct contact with the eyes may cause redness, pain, and irritation.[5]

-

Skin Irritation: Prolonged or repeated skin contact may lead to irritation, characterized by itching, scaling, or reddening.[5]

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[5][6]

-

Harmful if Swallowed: Ingestion may cause adverse health effects.[7]

The following DOT graph outlines the logical flow of risk assessment when handling this compound.

Caption: A logical workflow for assessing risks associated with handling 6-(Ethylamino)pyrazine-2-carboxylic acid.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is paramount to minimize exposure and ensure a safe laboratory environment. The following protocols are based on best practices for handling similar chemical compounds.[4][5][8]

Core Handling Protocols:

| Protocol Step | Rationale |

| Work in a Ventilated Area | To minimize the inhalation of dust or aerosols, all handling should be conducted in a chemical fume hood or a well-ventilated laboratory.[4][5] |

| Utilize Appropriate PPE | To prevent skin and eye contact, appropriate PPE is mandatory. This includes safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][7] |

| Avoid Dust Generation | When handling the solid compound, minimize the creation of dust. Use techniques that prevent the material from becoming airborne.[5][6] |

| Practice Good Personal Hygiene | Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where chemicals are handled.[4][7] |

The following diagram illustrates the hierarchy of controls for safe handling.

Caption: The hierarchy of controls, from most to least effective, for mitigating chemical hazards.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.

Storage Recommendations:

| Condition | Rationale |

| Tightly Closed Container | Prevents contamination and exposure to moisture and air.[4][5] |

| Cool, Dry, Well-Ventilated Area | Minimizes degradation and potential reactions.[4][5][9] |

| Away from Incompatible Materials | Store separately from strong oxidizing and reducing agents to prevent hazardous reactions.[4][5] |

Stability and Reactivity:

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong reducing agents.[4][5]

-

Hazardous Decomposition Products: Combustion may produce toxic gases such as carbon oxides and nitrogen oxides.[4][5]

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental exposure or spill, a swift and informed response is critical. The following procedures are based on established guidelines for chemical incidents.[10][11][12][13][14]

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[4][15] |

| Skin Contact | Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[4][15] |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4][15] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16] |

Spill Response Protocol

The appropriate response to a spill depends on its size and the immediate hazards it presents.

Minor Spill (Small quantity, contained, no immediate inhalation risk):

-

Alert others in the immediate area.[14]

-

Don appropriate PPE , including gloves, goggles, and a lab coat.[12]

-

Contain the spill using an inert absorbent material like vermiculite or sand.[10]

-

Carefully scoop or sweep the absorbed material into a labeled, sealable container for hazardous waste.[6][10]

-

Clean the spill area with soap and water.[10]

-

Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[4][10]

Major Spill (Large quantity, risk of airborne dust, or in a poorly ventilated area):

-

If flammable vapors may be present, eliminate all ignition sources. [10][12]

-

Close the doors to the affected area to contain the spill.[12]

-

Notify your supervisor and the institutional Environmental Health and Safety (EHS) office immediately.[10][11]

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so.[11][13]

The following workflow illustrates the decision-making process for spill response.

Caption: A decision-making workflow for responding to chemical spills of varying severity.

Disposal Considerations

All waste materials contaminated with 6-(Ethylamino)pyrazine-2-carboxylic acid must be handled as hazardous waste.

-

Waste Collection: Collect all spill cleanup materials and any unused compound in a clearly labeled, sealed, and appropriate hazardous waste container.[4][10]

-

Regulatory Compliance: Dispose of the waste in strict accordance with all local, state, and federal regulations. Consult your institution's EHS office for specific disposal procedures.[4]

Conclusion: A Proactive Stance on Safety

While 6-(Ethylamino)pyrazine-2-carboxylic acid holds potential in scientific research, a thorough understanding and proactive implementation of safety protocols are non-negotiable. By treating this and all laboratory chemicals with the respect they demand—through diligent risk assessment, consistent use of personal protective equipment, and preparedness for emergencies—researchers can ensure both their personal safety and the integrity of their scientific endeavors. This guide serves as a foundational resource, and it is incumbent upon all laboratory personnel to supplement this information with institution-specific training and a continuous commitment to a culture of safety.

References

- Pyrazine-2-Carboxylic Acid MSDS/SDS | Supplier & Distributor. (n.d.).

- 2-Pyrazinecarboxylic acid - AK Scientific, Inc. (n.d.).

- Chemical Spill Procedures - Environmental Health & Safety - University of Toronto. (n.d.).

- Procedure for Chemical Spills - Ajman University. (n.d.).

- Chemical Spill Response Procedure - University of Manitoba. (n.d.).

- Spill Response - Chemicals - CCOHS. (2023, June 14).

- 5.4 Chemical Spill Procedures - Environment, Health and Safety. (n.d.).

- Pyrazine-2-carboxylic acid - Apollo Scientific. (n.d.).

- Safety Data Sheet - ChemScene. (2025, December 8).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Material Safety Data Sheet - Spectrum Chemical. (2006, August 11).

- 6-(ethylamino)pyrazine-2-carboxylic acid (C7H9N3O2) - PubChemLite. (n.d.).

- 2-pyrazine carboxylic acid, 98-97-5. (n.d.).

- Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC. (2024, December 16).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- 6-(Methylamino)pyrazine-2-carboxylic acid - Achmem. (n.d.).

Sources

- 1. PubChemLite - 6-(ethylamino)pyrazine-2-carboxylic acid (C7H9N3O2) [pubchemlite.lcsb.uni.lu]

- 2. 2-pyrazine carboxylic acid, 98-97-5 [thegoodscentscompany.com]

- 3. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazine-2-Carboxylic Acid MSDS/SDS | Supplier & Distributor [chemheterocycles.com]

- 5. aksci.com [aksci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. chemscene.com [chemscene.com]

- 8. fishersci.com [fishersci.com]

- 9. achmem.com [achmem.com]

- 10. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 11. Procedure for Chemical Spills | Emergency Response Procedure | Emergencies and Incidents [ajman.ac.ae]

- 12. umanitoba.ca [umanitoba.ca]

- 13. CCOHS: Spill Response - Chemicals [ccohs.ca]

- 14. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 15. fishersci.es [fishersci.es]

- 16. spectrumchemical.com [spectrumchemical.com]

Melting Point and Thermal Analysis of Amino Pyrazine Acids: From Physicochemical Principles to Pharmaceutical Applications

An In-depth Technical Guide:

Authored by: A Senior Application Scientist

Introduction

Amino pyrazine acids, a critical class of heterocyclic compounds, form the structural core of numerous active pharmaceutical ingredients (APIs). Their inherent chemical functionalities, including the aromatic pyrazine ring, the acidic carboxyl group, and the basic amino group, give rise to complex intermolecular interactions that dictate their solid-state properties. For researchers, scientists, and drug development professionals, a thorough understanding of the thermal behavior of these molecules is not merely an academic exercise; it is a fundamental prerequisite for ensuring drug product quality, stability, and efficacy.

This guide provides a comprehensive exploration of the melting point and thermal analysis of amino pyrazine acids. Moving beyond a simple recitation of protocols, we will delve into the physicochemical principles that govern their thermal characteristics, present detailed and self-validating experimental methodologies, and offer insights into the interpretation of the resulting data. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), aiming to equip you with the knowledge to confidently navigate the complexities of thermal analysis in your research and development endeavors.

Chapter 1: The Physicochemical Landscape of Amino Pyrazine Acids

The thermal behavior of amino pyrazine acids is intrinsically linked to their molecular structure and the resulting intermolecular forces. The planar pyrazine ring, substituted with both a hydrogen-bond-donating amino group and a hydrogen-bond-donating and -accepting carboxylic acid group, facilitates the formation of robust and intricate hydrogen bonding networks. These networks are the primary determinants of the crystal lattice energy, which in turn governs the melting point and thermal stability of the compound.

The potential for tautomerism and the formation of zwitterions further complicates the solid-state chemistry of these molecules. The position of the amino group on the pyrazine ring relative to the carboxylic acid can significantly influence the strength and geometry of these hydrogen bonds, leading to a wide range of melting points and thermal stabilities across different isomers. Furthermore, the propensity of amino pyrazine acids to exhibit polymorphism—the ability to exist in multiple crystal forms with different arrangements of molecules in the crystal lattice—is a critical consideration in pharmaceutical development, as different polymorphs can have distinct melting points, solubilities, and bioavailabilities.

Chapter 2: Core Techniques in Thermal Analysis

A multi-faceted approach employing several thermal analysis techniques is often necessary to fully characterize the thermal properties of amino pyrazine acids.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a cornerstone technique for the thermal analysis of pharmaceuticals. It measures the difference in heat flow between a sample and a reference as a function of temperature. For amino pyrazine acids, DSC is invaluable for:

-

Determining the melting point and enthalpy of fusion: The melting point is observed as an endothermic peak on the DSC thermogram, with the area under the peak corresponding to the enthalpy of fusion. This provides a quantitative measure of the energy required to break the crystal lattice.

-

Identifying and characterizing polymorphs: Different polymorphic forms of an amino pyrazine acid will typically exhibit distinct melting points and enthalpies of fusion.

-

Assessing purity: Impurities can lead to a broadening and depression of the melting peak.

-

Studying thermal stability and decomposition: Exothermic events at higher temperatures can indicate decomposition.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is crucial for:

-

Evaluating thermal stability: The onset temperature of mass loss provides a clear indication of the temperature at which the amino pyrazine acid begins to decompose.

-

Quantifying residual solvents and water content: Mass loss at lower temperatures can correspond to the evaporation of solvents or the release of water from a hydrated crystal form.

-

Analyzing decomposition kinetics: The shape and stages of the mass loss curve can provide insights into the mechanism of decomposition.

Hot-Stage Microscopy (HSM)

Hot-Stage Microscopy (HSM) allows for the direct visual observation of a sample as it is heated. When used in conjunction with DSC and TGA, HSM provides invaluable contextual information by allowing the analyst to:

-

Visually confirm melting: The disappearance of birefringence in a crystalline sample can be directly correlated with the melting endotherm observed in the DSC.

-

Observe morphological changes: Events such as sublimation, desolvation, and recrystallization can be directly visualized.

-

Detect color changes associated with decomposition: This can help to confirm the onset of degradation observed in the TGA.

Chapter 3: Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, incorporating best practices for calibration, sample preparation, and data acquisition to ensure the generation of high-quality, reproducible data.

Protocol for DSC Analysis of an Amino Pyrazine Acid

Objective: To determine the melting point, enthalpy of fusion, and assess the polymorphic form of an amino pyrazine acid.

Materials:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum or gold-plated steel pans and lids

-

Microbalance (accurate to ±0.01 mg)

-

Amino pyrazine acid sample (2-5 mg)

-

Inert reference material (e.g., empty pan)

-

High-purity nitrogen gas for purging

Procedure:

-

Instrument Calibration:

-

Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium, tin) according to the manufacturer's instructions. This step is critical for data accuracy and trustworthiness.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the amino pyrazine acid sample into a clean DSC pan.

-

Hermetically seal the pan to prevent sublimation or interaction with the atmosphere. The choice of pan material is important; for example, gold-plated steel pans are recommended for samples that may react with aluminum.

-

-

Experimental Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point but below the decomposition temperature. The heating rate can influence the appearance of the thermogram; a slower rate can provide better resolution of thermal events.

-

-

Data Analysis:

-

Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion (area under the peak).

-

Observe for any additional thermal events, such as solid-solid transitions that may indicate polymorphism.

-

Diagram of DSC Experimental Workflow:

Caption: Workflow for DSC analysis of amino pyrazine acids.

Protocol for TGA Analysis of an Amino Pyrazine Acid

Objective: To evaluate the thermal stability and decomposition profile of an amino pyrazine acid.

Materials:

-

Thermogravimetric Analyzer (TGA)

-

Ceramic or platinum pans

-

Microbalance (accurate to ±0.01 mg)

-

Amino pyrazine acid sample (5-10 mg)

-

High-purity nitrogen or air for purging

Procedure:

-

Instrument Calibration:

-

Perform temperature calibration using certified magnetic standards (e.g., Curie point standards).

-

Verify the mass accuracy using certified calibration weights.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the amino pyrazine acid sample into a tared TGA pan. A larger sample size compared to DSC is often used to improve the accuracy of mass loss measurements.

-

-

Experimental Setup:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with the desired gas (e.g., nitrogen for an inert atmosphere, air for an oxidative atmosphere) at a constant flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected.

-

-

Data Analysis:

-

Analyze the TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at different stages.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Diagram of TGA Experimental Workflow:

Caption: Workflow for TGA analysis of amino pyrazine acids.

Chapter 4: Data Interpretation and Case Studies

Analyzing a Typical Amino Pyrazine Acid

Consider a hypothetical amino pyrazine acid, "APA-1". The table below summarizes the expected data from DSC and TGA analyses.

| Parameter | Value | Interpretation |

| DSC | ||

| Melting Onset | 215 °C | The temperature at which melting begins. |

| Melting Peak | 220 °C | The temperature of maximum melting rate. |

| Enthalpy of Fusion | 150 J/g | A measure of the crystallinity of the sample. |

| TGA | ||

| Onset of Decomposition | 250 °C | The temperature at which significant thermal degradation starts. |

| Mass Loss at 300 °C | 5% | Indicates the initial stage of decomposition. |

| Mass Loss at 400 °C | 60% | Represents significant decomposition of the molecule. |

This data suggests that APA-1 is a crystalline solid with a sharp melting point and is thermally stable up to approximately 250 °C under an inert atmosphere. The relatively high melting point and enthalpy of fusion are indicative of a well-ordered crystal lattice with strong intermolecular interactions.

The Challenge of Polymorphism

If a second batch of APA-1, upon analysis, shows a melting point of 210 °C with a lower enthalpy of fusion, it is highly probable that a different, less stable polymorph has been formed. This new polymorph may have different solubility and dissolution rates, which could have significant implications for the bioavailability of a drug product formulated with it. Further investigation using techniques such as X-ray powder diffraction (XRPD) would be necessary to confirm the presence of a new polymorphic form.

Chapter 5: Advanced Applications and Future Trends

The field of thermal analysis is continually evolving. Techniques such as Modulated DSC (MDSC) can separate the reversing and non-reversing heat flow signals, providing deeper insights into complex transitions like the glass transition in amorphous materials. The coupling of TGA with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) allows for the real-time identification of evolved gases during decomposition, providing valuable information about the degradation pathways of amino pyrazine acids.

As the pharmaceutical industry moves towards continuous manufacturing and personalized medicine, the need for rapid and reliable solid-state characterization techniques will only increase. The principles and methodologies outlined in this guide provide a solid foundation for addressing these future challenges.

Conclusion

The melting point and thermal analysis of amino pyrazine acids are critical components of pharmaceutical research and development. A thorough understanding of the underlying physicochemical principles, coupled with the application of robust and self-validating experimental protocols, is essential for ensuring the quality, stability, and efficacy of drug products. By integrating techniques such as DSC, TGA, and HSM, and by carefully interpreting the resulting data, scientists can gain a comprehensive understanding of the solid-state properties of these important molecules. This knowledge is not only fundamental to basic research but is also a regulatory expectation and a cornerstone of rational drug design and formulation.

References

-

Brown, M. E. (2001). Introduction to Thermal Analysis: Techniques and Applications. Springer Science & Business Media. [Link]

-

Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing Ltd. [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

-

Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. [Link]

-

Vyazovkin, S., et al. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta, 520(1-2), 1-19. [Link]

-

Wendt, H. G. (1982). Thermal Analysis. Springer-Verlag. [Link]

Methodological & Application

Nucleophilic aromatic substitution protocols for pyrazine derivatives

Protocols and Regiocontrol Strategies for Drug Discovery

Executive Summary

Pyrazine cores are ubiquitous in medicinal chemistry, serving as bioisosteres for phenyl rings and privileged scaffolds in kinase inhibitors (e.g., Bortezomib) and antimycobacterials (e.g., Pyrazinamide). Their electron-deficient nature—attributed to the 1,4-diazine arrangement—makes them ideal substrates for Nucleophilic Aromatic Substitution (

However, the symmetry of the pyrazine ring presents a unique challenge: Regioselectivity . This guide moves beyond standard textbook definitions to provide actionable protocols for controlling site-selectivity in poly-halogenated pyrazines, leveraging electronic directing effects and modern microwave-assisted methodologies.

Mechanistic Insight: The Diazine Advantage

Unlike pyridine, where

The Regioselectivity Rule (The "2-Substituent Effect")

For researchers working with 2-substituted-3,5-dichloropyrazines , predicting the site of nucleophilic attack is critical. Empirical data and Fukui index calculations establish the following directing rules:

-

Scenario A (Electron-Withdrawing Group at C2): If C2 contains an EWG (e.g., -CN, -COOMe), the nucleophile attacks C5 . The EWG stabilizes the Meisenheimer complex at the para-position relative to itself.

-

Scenario B (Electron-Donating Group at C2): If C2 contains an EDG (e.g., -Me, -OMe), the nucleophile attacks C3 . The EDG destabilizes the transition state at C5 (para), forcing reaction at the sterically more crowded but electronically favorable C3 (ortho).

Visualization: Regiocontrol Decision Tree

The following logic flow illustrates how to design your synthesis based on the electronic nature of the substrate.

Figure 1: Decision matrix for predicting regioselectivity in unsymmetrical dichloropyrazines based on electronic directing effects.

Experimental Protocols

Protocol A: Standard Thermal Amination (Baseline Method)

Best for: Mono-substitution of 2-chloropyrazine or 2,6-dichloropyrazine with primary/secondary amines.

Reagents:

-

Substrate: 2-Chloropyrazine (1.0 equiv)[1]

-

Nucleophile: Morpholine or Benzylamine (1.2 equiv)

-

Base:

(2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: DMSO or DMF (anhydrous)

Step-by-Step:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-chloropyrazine in 3 mL of DMSO.

-

Addition: Add 2.0 mmol of finely ground anhydrous

. Stir for 5 minutes. -

Nucleophile: Add 1.2 mmol of the amine dropwise.

-

Reaction: Heat the mixture to 80–90°C for 4–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[2]

-

Note: Pyrazines are UV active. Look for the disappearance of the starting material spot.[3]

-

-

Workup: Cool to room temperature. Pour the reaction mixture into 15 mL of ice water.

-

Solid Product: If precipitate forms, filter and wash with water.

-

Oily Product: Extract with EtOAc (

mL). Wash combined organics with brine to remove DMSO. Dry over

-

Critical Troubleshooting:

-

Hydrolysis: If the solvent is wet, the chloride may be displaced by hydroxide, yielding the pyrazinone (tautomer of hydroxypyrazine), which is often water-soluble and lost during extraction. Use anhydrous solvents.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Deactivated substrates (e.g., adding a second amine to a chloropyrazine) or sterically hindered nucleophiles.

Rationale: The first amino substitution on a dichloropyrazine renders the ring electron-rich, significantly deactivating it toward a second

Reagents:

-

Substrate: 2-Amino-3-chloropyrazine derivative

-

Nucleophile: Aniline or hindered amine (2.0 equiv)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or EtOH (if pressurized vial used)

Step-by-Step:

-

Loading: Charge a 10 mL microwave process vial with substrate (0.5 mmol), amine (1.0 mmol), and DIPEA (1.5 mmol) in 2 mL NMP.

-

Sealing: Cap the vial with a Teflon-lined septum.

-

Irradiation: Program the microwave reactor:

-

Temp: 150°C

-

Time: 15–30 minutes

-

Stirring: High

-

Power: Dynamic (Max 200W)

-

-

Workup: Dilute with water/brine and extract with EtOAc. NMP is difficult to remove; extensive water washes (5x) are required, or use column chromatography directly (loading the NMP solution if the column is large enough, though not recommended).

Protocol C: "Green" Aqueous

Best for: Sustainability-focused workflows and highly reactive substrates.

Recent studies indicate that for electron-deficient heterocycles like pyrazine, water can act as a promoter due to hydrophobic effects and hydrogen bonding stabilization of the transition state.

Step-by-Step:

-

Suspend 2-chloropyrazine (1.0 equiv) and Amine (1.1 equiv) in Water (0.5 M concentration).

-

Add surfactant TPGS-750M (2 wt %) if solubility is extremely poor (optional).

-

Stir vigorously at 100°C (reflux) for 2–6 hours.

-

Isolation: The product often precipitates out of the water upon cooling. Filter and dry.[2][5]

Data Comparison: Thermal vs. Microwave[3]

The following table contrasts the efficiency of standard thermal heating versus microwave irradiation for the synthesis of 2,3-diaminopyrazines (difficult substrates).

| Parameter | Thermal Protocol (Reflux) | Microwave Protocol | Advantage |

| Temperature | 110°C (Toluene/DMSO) | 150–180°C (NMP/EtOH) | MW allows superheating |

| Time | 12 – 24 Hours | 10 – 30 Minutes | 95% Time Savings |

| Yield | 45 – 60% | 75 – 92% | Cleaner reaction profile |

| Side Products | Hydrolysis, Polymerization | Minimal | Rapid kinetics outrun degradation |

Workflow Optimization Diagram

This workflow guides the researcher from initial screening to scale-up, ensuring resource efficiency.

Figure 2: Optimization workflow for pyrazine functionalization. Initial screening determines whether thermal conditions suffice or high-energy microwave protocols are required.

References

-

Regioselectivity Rules:Studies on the Regioselective Nucleophilic Arom

) Reaction of 2-Substituted 3,5-Dichloropyrazines. ACS Publications. [Link] -

Green Chemistry Approaches:Amination of Heteroaryl Chlorides: Palladium C

in Green Solvents? NCBI/PMC. [Link] -

Microwave Protocols: Microwave-Assisted Synthesis of Aminopyrazines.[6][7][8] MDPI. [Link]

-

General Mechanism:Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) on Heterocycles.[9] Chemistry LibreTexts. [Link]

Sources

- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]

- 5. SNAr (Cl) - Aromatic Amines [commonorganicchemistry.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Coupling Strategies for 6-(Ethylamino)pyrazine-2-carboxylic Acid in Peptide Synthesis

Abstract

Coupling electron-deficient heteroaromatic acids, such as 6-(ethylamino)pyrazine-2-carboxylic acid , presents unique challenges in peptide synthesis. The electron-withdrawing nature of the pyrazine ring deactivates the carboxylic acid, rendering standard carbodiimide methods (EDC/DCC) inefficient. Conversely, the secondary amine at the C6 position introduces solubility constraints and potential nucleophilic interference, though its reactivity is tempered by conjugation. This guide outlines high-efficiency protocols using HATU , T3P® , and Acid Chloride activation, providing a decision matrix for researchers to maximize yield and purity while minimizing side reactions like guanidinylation and racemization.[1]

Chemical Context & Reactivity Analysis[1][2][3][4][5]

The Substrate Challenge

The target molecule, 6-(ethylamino)pyrazine-2-carboxylic acid, possesses two conflicting electronic features:

-

Pyrazine Ring (Electron Deficient): The nitrogen atoms in the ring pull electron density away from the carboxylate group. This makes the carbonyl carbon less nucleophilic during the initial activation step (formation of the active ester) but the resulting active ester is highly electrophilic.

-

6-Ethylamino Group (Electron Donor): This secondary amine pushes electron density back into the ring via resonance. While this slightly counteracts the ring's electron deficiency, its primary impact is solubility (increasing polarity) and steric bulk .

Key Mechanistic Insight: The 6-ethylamino group is poorly nucleophilic due to delocalization of its lone pair into the pyrazine

Reagent Selection Strategy

Standard reagents (EDC, HBTU) often fail to drive this reaction to completion, leading to deletion sequences in SPPS or low yields in solution phase.[1]

| Reagent Class | Recommended Reagent | Why it Works | Best Use Case |

| Uronium (Gold Standard) | HATU | The 7-azabenzotriazole (HOAt) leaving group leverages the "neighboring group effect" (pyridine nitrogen) to accelerate coupling by ~100x over HOBt.[1] | Discovery scale; Difficult sequences; Solid Phase (SPPS).[1] |

| Phosphonic Anhydride | T3P® (50% in EtOAc/DMF) | Low epimerization; High solubility; Water-soluble byproducts simplify workup.[1] | Scale-up (>5g); Solution phase; avoiding benzotriazoles.[1] |

| Acid Chloride | Ghosez's Reagent / SOCl₂ | "Brute force" activation. Converts the sluggish acid into a highly reactive chloride. | Stubborn couplings where HATU fails; Sterically hindered amines. |

Decision Matrix & Workflow

Use the following logic flow to select the optimal protocol for your specific synthesis scale and substrate complexity.

Figure 1: Decision matrix for reagent selection based on synthesis scale and phase.

Detailed Experimental Protocols

Protocol A: HATU Activation (Recommended for SPPS & Discovery)

Mechanism: HATU generates an OAt-active ester.[1] The pyridine nitrogen of the OAt moiety hydrogen bonds with the incoming amine, positioning it for rapid nucleophilic attack.

Reagents:

-

Solvent: DMF or NMP (Anhydrous).[1] Note: Pyrazines have poor solubility in DCM.

-

Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).[1][2]

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[3][4]

Step-by-Step:

-

Dissolution: Dissolve 6-(ethylamino)pyrazine-2-carboxylic acid (1.0 equiv) in anhydrous DMF/NMP. Concentration should be 0.1M – 0.2M.

-

Tip: If solubility is poor, mild sonication or warming to 35°C is permissible.[1]

-

-

Activation: Add DIPEA (2.0 equiv). Stir for 1 minute.

-

Critical: The solution may darken; this is normal for electron-deficient aromatics in base.

-

-

Add HATU: Add HATU (0.95 – 1.0 equiv). Stir for 2-5 minutes maximum to form the active ester.

-

Warning: Do not stir longer than 5-10 minutes before adding the amine. Prolonged activation can lead to guanidinylation of the amine later or hydrolysis.

-

-

Coupling: Add the amine component (Peptide-Resin or Free Amine) (1.0 – 1.2 equiv).

-

Reaction: Stir at Room Temperature for 1–3 hours.

-

Monitoring: Monitor by HPLC/UPLC. If conversion < 90% after 3 hours, perform a second coupling (double couple) using fresh reagents.

Protocol B: T3P® (Propylphosphonic Anhydride) (Recommended for Scale-up)

Why T3P? It drives coupling with low epimerization and generates water-soluble byproducts, eliminating the need for column chromatography in many solution-phase cases.[1]

Step-by-Step:

-

Setup: Dissolve the amine partner (1.0 equiv) and the Pyrazine acid (1.1 equiv) in EtOAc or 2-MeTHF.

-

Note: If the pyrazine acid is insoluble in EtOAc, use DMF as a co-solvent (up to 20%).

-

-

Base: Add DIPEA or Pyridine (3.0 – 4.0 equiv) at 0°C.

-

Addition: Add T3P (50% w/w solution in EtOAc/DMF) (1.5 – 2.0 equiv) dropwise.

-

Reaction: Allow to warm to Room Temperature and stir for 12–24 hours.

-

T3P kinetics are slower than HATU but cleaner.

-

-

Workup: Wash the organic layer with water, 10% citric acid, sat. NaHCO₃, and brine.[1] The phosphorus byproducts wash away into the aqueous phase.

Protocol C: Acid Chloride Activation (The "Rescue" Method)

Use this only if Methods A and B fail due to extreme steric hindrance.

Reagents:

-

Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is preferred over Thionyl Chloride (SOCl₂) as it is milder and neutral.[1]

Step-by-Step:

-

Chlorination: Suspend the Pyrazine acid (1.0 equiv) in dry DCM or CHCl₃. Add Ghosez’s Reagent (1.2 equiv).[1] Stir at RT for 1-2 hours until the solution becomes clear (indicating acid chloride formation).

-

Coupling: In a separate vessel, dissolve the amine partner (1.0 equiv) and DIPEA (2.0 equiv) in DCM/DMF.

-

Combine: Add the acid chloride solution dropwise to the amine solution at 0°C.

-

Quench: After 1 hour, quench with water.

Troubleshooting & Critical Parameters

Guanidinylation (The "Mass +99" Error)

-

Symptom: Mass spec shows [M+99] peak.[1]

-

Cause: Reaction of the N-terminal amine with HATU directly, instead of the activated acid.

-

Prevention: Ensure the Acid + Base + HATU are pre-activated for 2 minutes before the amine is introduced. Do not use a large excess of HATU.

Solubility Issues

-

Problem: 6-(Ethylamino)pyrazine-2-COOH precipitates upon adding DIPEA.

-

Solution: Switch solvent to NMP (N-Methyl-2-pyrrolidone) or use DMSO/DMF (1:1) .[1] Pyrazines are prone to aggregation. Lithium Chloride (LiCl, 0.4M) can be added to the solvent to disrupt H-bond aggregates (chaotropic effect).[1]

Reaction Monitoring

-

TLC: Not recommended due to the polarity of the pyrazine.

-

UPLC/LCMS: The preferred method. The pyrazine ring absorbs strongly at 254 nm and 280 nm.

-

Kaiser Test: For SPPS, the standard Kaiser test may be inconclusive if the coupling is slow. The Chloranil test is better for secondary amines but standard Kaiser works for primary amines.

References

-

El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177.[1] Link

-

Sigma-Aldrich (Merck). Peptide Coupling Reagents Guide. Link

-

Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

Sources

Technical Application Note: Scalable Manufacturing of 6-(Ethylamino)pyrazine-2-carboxylic Acid

[1]

Abstract & Strategic Analysis

The synthesis of 6-(ethylamino)pyrazine-2-carboxylic acid represents a critical transformation in the manufacturing of pyrazine-based pharmacophores (e.g., kinase inhibitors, antitubercular agents).[1] While theoretically simple, the scale-up of this molecule presents specific engineering challenges: regioselectivity control , zwitterionic solubility issues , and purification without chromatography .[1]

This guide details the "Ester-First" strategy. Unlike direct amination of the carboxylic acid (which suffers from poor solubility and difficult workups), this protocol utilizes Methyl 6-chloropyrazine-2-carboxylate as the electrophile.[1] This route ensures homogeneous reaction conditions, higher reaction rates due to the electron-withdrawing ester, and a self-validating crystallization workup.[1]

Core Reaction Scheme

The process follows a two-stage sequence:

Chemical Reaction Engineering (Visualized)

The following diagram illustrates the reaction pathway and the critical process control points (IPC) required for batch validation.

Caption: Figure 1. Process flow for the conversion of chloropyrazine ester to the final amino-acid target, highlighting critical intermediates.

Detailed Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of Methyl 6-(ethylamino)pyrazine-2-carboxylate. Scale: 100 g Input Basis.

Materials & Reagents

| Component | Equiv. | Mass/Vol | Role |

| Methyl 6-chloropyrazine-2-carboxylate | 1.0 | 100.0 g | Limiting Reagent |

| Ethylamine (2.0 M in THF) | 2.5 | ~725 mL | Nucleophile |

| Triethylamine (TEA) | 1.2 | ~97 mL | HCl Scavenger (Optional)* |

| THF (Anhydrous) | Solvent | 500 mL | Reaction Medium |

*Note: Ethylamine excess can act as the base, but TEA is cheaper for scavenging the HCl byproduct on large scales.[1]

Step-by-Step Methodology

-

Reactor Setup: Equip a 2L jacketed reactor with an overhead stirrer, internal temperature probe, and nitrogen inlet.

-

Charge: Add Methyl 6-chloropyrazine-2-carboxylate (100 g) and THF (500 mL). Stir at 250 RPM until fully dissolved.

-

Cooling: Lower the jacket temperature to 0°C . Ensure internal temperature reaches <5°C.

-

Causality: Low temperature prevents over-alkylation and suppresses hydrolysis of the ester by any adventitious water.[1]

-

-

Addition: Add Ethylamine solution dropwise over 60 minutes.

-

Critical Control: Maintain internal temperature <10°C. The reaction is exothermic.[1]

-

-

Reaction: Allow the mixture to warm to 20-25°C (Room Temp) and stir for 4–6 hours.

-

IPC (Self-Validation): Sample 50 µL for HPLC.

-

Workup (Telescoped):

Protocol B: Hydrolysis & Isoelectric Precipitation

Objective: Conversion of the ester to the free acid and purification.[1]

Materials

| Component | Equiv. | Role |

| Crude Intermediate | 1.0 | Substrate |

| NaOH (2M aq) | 3.0 | Hydrolysis Reagent |

| HCl (6M aq) | - | pH Adjustment |

| Water | Solvent | Reaction Medium |

Step-by-Step Methodology

-

Dissolution: Suspend the crude ester from Protocol A in Water (400 mL).

-

Saponification: Add NaOH (2M, ~3 eq) slowly.

-

Observation: The suspension should clear as the salt forms.[1]

-

-

Reaction: Stir at RT for 2 hours .

-

The "pH Swing" (Purification):

-

Isolation:

-

Drying: Vacuum oven at 45°C for 12 hours.